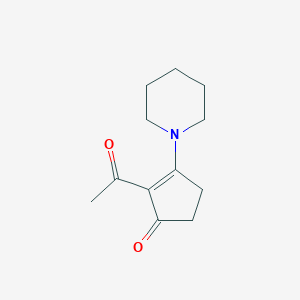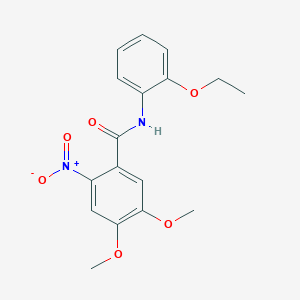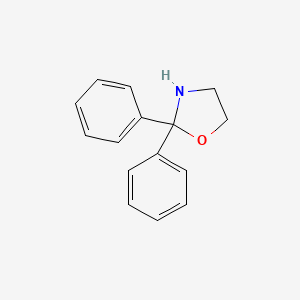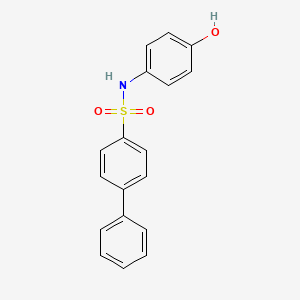![molecular formula C19H23NOS B5864613 N-(2-ethyl-6-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5864613.png)
N-(2-ethyl-6-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-6-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide, also known as EMBA, is a chemical compound that has gained significant attention in the field of scientific research. EMBA is a thioamide derivative that has shown promising results in various studies due to its unique properties.
Mecanismo De Acción
N-(2-ethyl-6-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide exerts its effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which play a crucial role in the inflammation process. It also inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to modulate the activity of neurotransmitters, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various biochemical and physiological processes. It reduces the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which play a crucial role in the development of inflammation. This compound also reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the production of prostaglandins and nitric oxide, respectively. In addition, this compound has been shown to induce the expression of tumor suppressor genes and inhibit the activity of oncogenes, which makes it a potential candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethyl-6-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and high stability. However, its low solubility in water can make it difficult to use in certain experiments. In addition, more research is needed to determine the optimal dosage and administration method for this compound.
Direcciones Futuras
There are several future directions for N-(2-ethyl-6-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide research, including its potential use in combination with other drugs for the treatment of cancer and inflammation. Further studies are also needed to determine the optimal dosage and administration method for this compound. In addition, more research is needed to determine the long-term effects of this compound on the human body.
Métodos De Síntesis
N-(2-ethyl-6-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide can be synthesized through a simple and efficient method using a one-pot reaction. The reaction involves the condensation of 2-ethyl-6-methylphenylamine and 2-methylbenzyl chloride in the presence of potassium carbonate and carbon disulfide. The resulting product is then treated with acetic anhydride and sodium acetate to obtain this compound in good yield.
Aplicaciones Científicas De Investigación
N-(2-ethyl-6-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been extensively studied for its potential use in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. This compound has also been studied for its antibacterial, antifungal, and antiviral properties.
Propiedades
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c1-4-16-11-7-9-15(3)19(16)20-18(21)13-22-12-17-10-6-5-8-14(17)2/h5-11H,4,12-13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKGAAKGIISEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSCC2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5864544.png)
![4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5864553.png)
![2-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]benzonitrile](/img/structure/B5864560.png)
![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5864579.png)
![2-[(3-chlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864581.png)




![2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5864602.png)
![ethyl 2-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5864616.png)
![N-(tert-butyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5864627.png)
![1-(3-chlorophenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5864634.png)